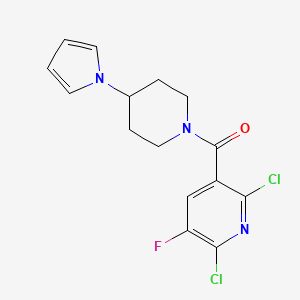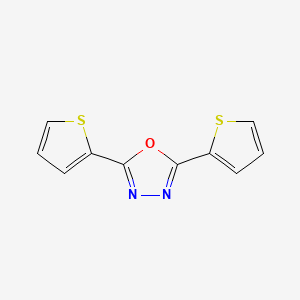
2-(2-piridinil)-N-(2-tienilmetil)-6-(trifluorometil)-4-pirimidinamina
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-pyridinyl)-N-(2-thienylmethyl)-6-(trifluoromethyl)-4-pyrimidinamine is a complex organic compound that features a pyridine ring, a thienylmethyl group, and a trifluoromethyl group attached to a pyrimidine core
Aplicaciones Científicas De Investigación
2-(2-pyridinyl)-N-(2-thienylmethyl)-6-(trifluoromethyl)-4-pyrimidinamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-pyridinyl)-N-(2-thienylmethyl)-6-(trifluoromethyl)-4-pyrimidinamine typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrimidine core, followed by the introduction of the trifluoromethyl group through a nucleophilic substitution reaction. The pyridine and thienylmethyl groups are then introduced via coupling reactions, such as Suzuki or Stille coupling, under palladium-catalyzed conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reagents. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-pyridinyl)-N-(2-thienylmethyl)-6-(trifluoromethyl)-4-pyrimidinamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at the pyridine and pyrimidine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Palladium-catalyzed coupling reactions using reagents like boronic acids or halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction can produce amines or alcohols.
Mecanismo De Acción
The mechanism of action of 2-(2-pyridinyl)-N-(2-thienylmethyl)-6-(trifluoromethyl)-4-pyrimidinamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The trifluoromethyl group enhances the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The pyridine and pyrimidine rings can participate in hydrogen bonding and π-π interactions, stabilizing the compound’s binding to its targets.
Comparación Con Compuestos Similares
Similar Compounds
2-(2-pyridinyl)-N-(2-thienylmethyl)-4-pyrimidinamine: Lacks the trifluoromethyl group, which may affect its lipophilicity and biological activity.
2-(2-pyridinyl)-N-(2-thienylmethyl)-6-methyl-4-pyrimidinamine: Contains a methyl group instead of a trifluoromethyl group, potentially altering its chemical reactivity and pharmacokinetic properties.
Uniqueness
The presence of the trifluoromethyl group in 2-(2-pyridinyl)-N-(2-thienylmethyl)-6-(trifluoromethyl)-4-pyrimidinamine distinguishes it from similar compounds. This group enhances the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable molecule for various applications.
Propiedades
IUPAC Name |
2-pyridin-2-yl-N-(thiophen-2-ylmethyl)-6-(trifluoromethyl)pyrimidin-4-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F3N4S/c16-15(17,18)12-8-13(20-9-10-4-3-7-23-10)22-14(21-12)11-5-1-2-6-19-11/h1-8H,9H2,(H,20,21,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPMSEBADKXWFQB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NC(=CC(=N2)NCC3=CC=CS3)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F3N4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(5-methyl-1,2-oxazol-3-yl)-2-[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]acetamide](/img/structure/B2390768.png)
methyl}quinolin-8-ol](/img/structure/B2390769.png)

![1-(4-methylpiperidin-1-yl)-2-{[6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}ethan-1-one](/img/structure/B2390771.png)


![2-(2-Hydroxybenzoyl)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2390777.png)






